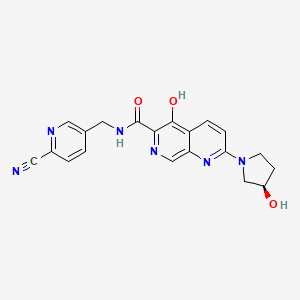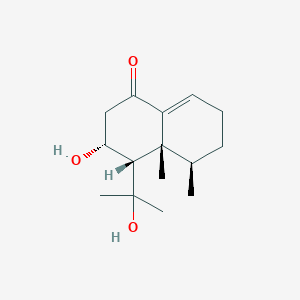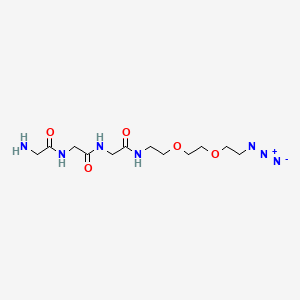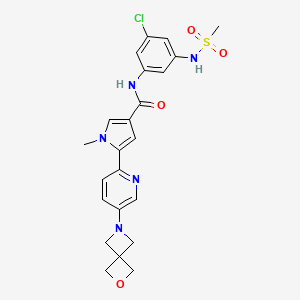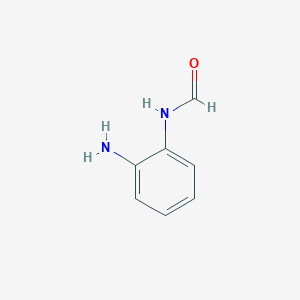
N-(2-aminophenyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Histone deacetylase ligand-1 is a compound that interacts with histone deacetylases, a family of enzymes involved in the removal of acetyl groups from histone proteins. This process is crucial for the regulation of gene expression, cell cycle progression, and other cellular functions. Histone deacetylase ligand-1 has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of histone deacetylase ligand-1 typically involves multiple steps, including the preparation of intermediate compounds and the final coupling reaction. Common synthetic routes include the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity. For instance, the preparation of histone deacetylase inhibitors often involves the use of ligands such as benzamides or hydroxamic acids .
Industrial Production Methods
Industrial production of histone deacetylase ligand-1 may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for pharmaceutical applications. The use of advanced purification techniques, such as chromatography, is also crucial to obtain the desired compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Histone deacetylase ligand-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature, pH, and solvent choice, play a critical role in determining the reaction’s efficiency and outcome .
Major Products Formed
The major products formed from these reactions include modified histone deacetylase ligand-1 derivatives with enhanced binding affinity and selectivity for histone deacetylases. These derivatives are often evaluated for their biological activity and potential therapeutic applications .
Applications De Recherche Scientifique
Histone deacetylase ligand-1 has a wide range of scientific research applications, including:
Mécanisme D'action
Histone deacetylase ligand-1 exerts its effects by binding to the active site of histone deacetylases, thereby inhibiting their enzymatic activity. This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and increased gene expression. The molecular targets of histone deacetylase ligand-1 include various histone deacetylase isoforms, and the pathways involved are primarily related to epigenetic regulation and gene transcription .
Comparaison Avec Des Composés Similaires
Histone deacetylase ligand-1 can be compared with other histone deacetylase inhibitors, such as:
Vorinostat: A hydroxamic acid-based inhibitor with broad-spectrum activity against multiple histone deacetylase isoforms.
Mocetinostat: A benzamide-based inhibitor with selectivity for specific histone deacetylase isoforms.
Entinostat: Another benzamide-based inhibitor known for its potent activity and clinical applications.
Histone deacetylase ligand-1 is unique due to its specific binding affinity and selectivity for certain histone deacetylase isoforms, making it a valuable tool for targeted therapeutic applications .
Propriétés
Formule moléculaire |
C7H8N2O |
|---|---|
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
N-(2-aminophenyl)formamide |
InChI |
InChI=1S/C7H8N2O/c8-6-3-1-2-4-7(6)9-5-10/h1-5H,8H2,(H,9,10) |
Clé InChI |
PFKINQXINHRVLL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


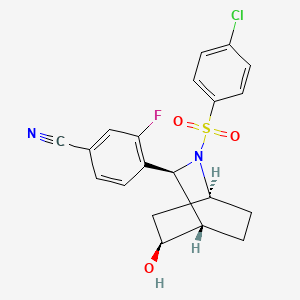
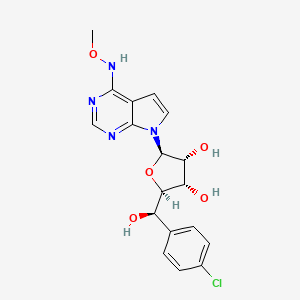
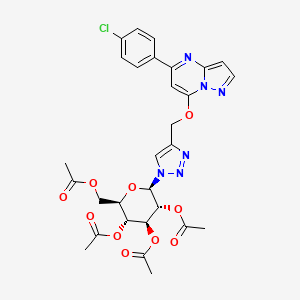
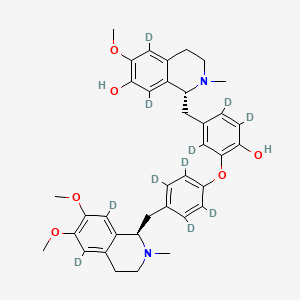
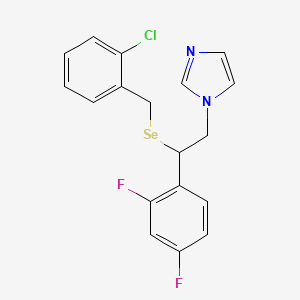
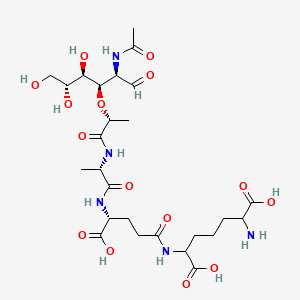
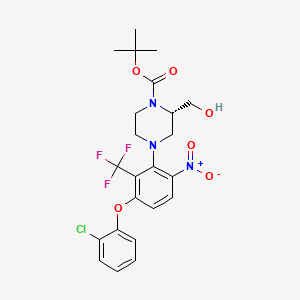
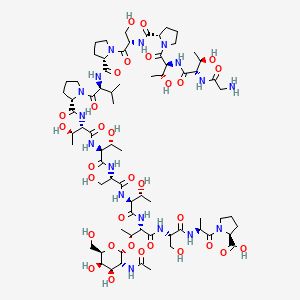
![[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B15137947.png)

